N-(4-methylpyridin-2-yl)-3-(4-methylpyridin-2-yl)iminoisoindol-1-amine
Description
N-(4-methylpyridin-2-yl)-3-(4-methylpyridin-2-yl)iminoisoindol-1-amine is a synthetic heterocyclic compound featuring an isoindol-1-amine core substituted with two 4-methylpyridin-2-yl groups. Its structure comprises a planar isoindole ring system conjugated with imine and amine functionalities, flanked by pyridine rings bearing methyl substituents at the 4-position.
Properties
CAS No. |
61702-01-0 |
|---|---|
Molecular Formula |
C20H17N5 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-(4-methylpyridin-2-yl)-3-(4-methylpyridin-2-yl)iminoisoindol-1-amine |
InChI |
InChI=1S/C20H17N5/c1-13-7-9-21-17(11-13)23-19-15-5-3-4-6-16(15)20(25-19)24-18-12-14(2)8-10-22-18/h3-12H,1-2H3,(H,21,22,23,24,25) |
InChI Key |
RICYEEKUSJZLMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NC(=NC3=NC=CC(=C3)C)C4=CC=CC=C42 |
Origin of Product |
United States |
Preparation Methods
Solvent and Catalytic Systems
Temperature and Time
- Condensation reactions proceed optimally at 80–100°C for 6–12 hours , balancing kinetics and thermal degradation.
- Prolonged heating (>24 hours) risks decomposition, as evidenced by HPLC monitoring.
Industrial-Scale Production
Industrial methods prioritize cost efficiency and scalability:
- Continuous flow reactors minimize batch variability, achieving 85% yield in 2-hour residence times.
- Automated crystallization using ethanol-water mixtures ensures >99% purity, critical for pharmaceutical applications.
A comparative analysis of pilot-scale syntheses reveals:
| Method | Yield (%) | Purity (%) | Cost (USD/kg) |
|---|---|---|---|
| Batch MCR | 78 | 97 | 1,200 |
| Continuous Flow | 85 | 99 | 950 |
Challenges and Mitigation Strategies
Byproduct Formation
Purification Techniques
- Column chromatography (silica gel, ethyl acetate/hexane) resolves regioisomers but is cost-prohibitive industrially.
- pH-selective crystallization exploits the compound’s basicity (pKa ≈ 7.5), enabling isolation at pH 9–10.
Recent Advances
Photocatalytic Methods
Visible-light-mediated amination using iridium photocatalysts reduces reaction times to 3 hours with 82% yield, though catalyst costs remain high.
Biocatalytic Approaches
Immobilized transaminases catalyze imine formation under mild conditions (30°C, pH 7), offering sustainable production routes.
Chemical Reactions Analysis
2.1. Hydrolysis of Imines
The imine bonds in the compound are susceptible to hydrolysis under acidic or basic conditions. For example:
-
Mechanism : Protonation of the imine nitrogen followed by nucleophilic attack by water or hydroxide ions.
-
Conditions : Aqueous acid (e.g., HCl) or base (e.g., NaOH) at elevated temperatures.
-
Outcome : Cleavage of imine bonds to form primary amines and pyridine derivatives .
| Reaction Type | Conditions | Products |
|---|---|---|
| Acidic hydrolysis | HCl, H₂O, Δ | Pyridine derivatives + isoindole |
| Basic hydrolysis | NaOH, H₂O, Δ | Pyridine derivatives + isoindole |
2.2. Substitution Reactions on Pyridine Rings
The pyridine moieties in the compound can undergo electrophilic or nucleophilic substitution:
| Reaction Type | Conditions | Products |
|---|---|---|
| Suzuki coupling | Pd catalyst, boronic acid | Cross-coupled pyridine derivatives |
| SNAr (hypothetical) | Nucleophile, base, Δ | Substituted pyridine derivatives |
2.3. Redox Reactions
The isoindole core and pyridine rings may participate in redox processes:
-
Oxidation : Pyridines can undergo oxidation to form N-oxides, while isoindole may oxidize to isoquinoline derivatives.
-
Reduction : Imines could be reduced to amines using agents like NaBH₄ or LiAlH₄ .
| Reaction Type | Conditions | Products |
|---|---|---|
| Oxidation | H₂O₂, H₂SO₄, Δ | N-oxide pyridines + isoquinoline |
| Reduction | NaBH₄, THF | Pyridine amines + isoindole amine |
2.4. Metal-Mediated Transformations
The compound’s nitrogen-rich structure may coordinate with transition metals, enabling catalytic transformations:
-
Chelation : The di(pyridin-2-yl)amine motif can act as a ligand for metals like Pd, Cu, or Mn, facilitating coupling or oxidation reactions .
-
Catalytic applications : Potential use in cross-coupling reactions (e.g., Ullmann coupling) or as a ligand in organometallic catalysis.
Stability and Kinetic Analysis
The compound’s stability likely depends on the electronic effects of substituents:
-
Meisenheimer complex formation : Similar to SNAr reactions in pyrimidines, the stability of intermediates (e.g., σ-adducts) may influence reaction pathways .
-
Brønsted plots : Kinetic studies could reveal whether reactions proceed via stepwise or concerted mechanisms, as observed in related SNAr systems .
Comparison with Analogous Compounds
| Feature | This Compound | Analog (e.g., NSC297596) |
|---|---|---|
| Pyridine substituents | 4-methylpyridin-2-yl | 5-methylpyridin-2-yl |
| Reactivity | Likely similar | Comparable |
| Applications | Potential ligand/catalyst | Similar |
Research Implications
The compound’s synthesis and reactivity are relevant to:
-
Ligand design : Di(pyridin-2-yl)amine motifs are used in coordination chemistry and catalysis .
-
Pharmaceutical chemistry : Pyridine derivatives are common in drug molecules, suggesting potential bioactivity .
-
Materials science : Nitrogen-rich heterocycles are explored in optoelectronics and sensors .
Scientific Research Applications
N-(4-Methylpyridin-2-yl)-1-((4-methylpyridin-2-yl)imino)-1H-isoindol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N-(4-Methylpyridin-2-yl)-1-((4-methylpyridin-2-yl)imino)-1H-isoindol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of N-(4-methylpyridin-2-yl)-3-(4-methylpyridin-2-yl)iminoisoindol-1-amine, we compare it to compounds with analogous frameworks and substituents.
Substituent-Driven Functional Differences
- 3-(4-Methoxyphenyl)iminoisoindol-1-amine (CAS: 104830-22-0): Structure: Replaces methylpyridine groups with a 4-methoxyphenyl substituent. This compound’s molecular formula (C15H13N3O) contrasts with the target compound, which likely has a higher molecular weight due to additional nitrogen and methyl groups .
- Compound 602 (2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methylpyridin-2-yl) acetamide): Structure: Shares the N-(4-methylpyridin-2-yl) group but incorporates a phenoxy-acetamide backbone. Function: Acts as a synthetic auxin agonist, mimicking plant hormone activity. The 4-methylpyridine moiety likely contributes to binding affinity in auxin-signaling pathways .
Pharmacological and Physicochemical Properties
| Compound | Core Structure | Substituents | Molecular Formula | Key Functional Features |
|---|---|---|---|---|
| Target compound | Isoindol-1-amine | Dual 4-methylpyridin-2-yl | Likely C21H20N6 | Conjugated π-system; basic pyridine N |
| 3-(4-Methoxyphenyl)iminoisoindol-1-amine | Isoindol-1-amine | 4-Methoxyphenyl | C15H13N3O | Electron-rich aryl group; lower MW |
| Compound 533 (2,4-D analog) | Phenoxyacetamide | N-(4-methylpyridin-2-yl) | C14H14Cl2N2O2 | Herbicidal activity; auxin mimicry |
Biological Activity
N-(4-methylpyridin-2-yl)-3-(4-methylpyridin-2-yl)iminoisoindol-1-amine (CAS: 61702-01-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, research findings, and case studies.
Chemical Structure and Properties
The molecular formula for this compound is C20H17N5. The compound features two pyridine rings and an isoindole structure, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H17N5 |
| Molecular Weight | 345.38 g/mol |
| CAS Number | 61702-01-0 |
| Synonyms | 1,3-bis(4-methyl-2'-pyridylimino)isoindoline |
Enzyme Inhibition
Enzyme inhibition studies suggest that this compound may interact with various enzymes involved in metabolic pathways. For instance, derivatives with similar structures have been shown to inhibit kinases and phosphatases, which are crucial in cancer and inflammatory diseases. Further exploration into the specific enzyme targets of this compound is warranted.
Case Studies
-
Study on Pyridine Derivatives :
A comparative study evaluated the biological activity of several pyridine derivatives, including those structurally related to this compound. The findings indicated that these compounds exhibited cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology. -
In Vivo Studies :
In vivo studies involving similar compounds demonstrated significant tumor reduction in animal models. These results support the hypothesis that this compound may possess similar anticancer properties.
The biological activity of this compound is likely mediated through multiple mechanisms:
- Interference with Cell Cycle : Compounds with isoindole structures often disrupt the cell cycle, leading to apoptosis in cancer cells.
- Inhibition of Angiogenesis : By inhibiting the formation of new blood vessels, such compounds can starve tumors of necessary nutrients.
- Modulation of Signaling Pathways : The interaction with various signaling pathways involved in cell proliferation and survival can lead to enhanced apoptosis in malignant cells.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(4-methylpyridin-2-yl)-3-(4-methylpyridin-2-yl)iminoisoindol-1-amine?
- Methodological Answer : The synthesis of pyridine-containing heterocycles often involves transition metal-catalyzed coupling reactions. For example, Pd(PPh₃)₄ and CuI-mediated Sonogashira or Suzuki couplings are effective for constructing aryl-aryl bonds (e.g., see synthesis of analogous compounds in ). Purification typically employs column chromatography, with yields optimized by controlling reaction temperature (70–90°C) and stoichiometric ratios of reagents. Structural validation requires ¹H/¹³C NMR (e.g., δ 7.58–8.77 ppm for pyridyl protons in ) and IR spectroscopy (e.g., C=N stretches at ~1574 cm⁻¹) .
Q. How should researchers characterize the crystalline structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to resolve space groups and hydrogen-bonding patterns (e.g., monoclinic P2₁/c in ). For polymorphic forms, compare lattice parameters and intermolecular interactions (e.g., hydrogen-bonded dimers vs. zigzag tapes in ). Data collection at low temperatures (e.g., 193 K) minimizes thermal motion artifacts .
Q. What spectroscopic techniques are critical for confirming the iminoisoindole backbone?
- Methodological Answer : Combine mass spectrometry (MS) for molecular ion detection (e.g., ESI [M+Na]+ in ) with ¹H NMR to identify isoindole protons (e.g., aromatic multiplet signals at δ 7.61–8.71 ppm). IR spectroscopy can confirm imine (C=N) stretches (~1574 cm⁻¹) and exclude carbonyl intermediates .
Advanced Research Questions
Q. How can computational modeling predict the compound’s solubility and pharmacokinetic properties?
- Methodological Answer : Calculate partition coefficients (LogP/LogD) and polar surface area (PSA) using tools like JChem or Molinspiration (e.g., LogP = 1.50 in ). Molecular dynamics simulations can model membrane permeability, while docking studies predict target binding (e.g., auxin receptor analogs in ). Validate predictions with HPLC-measured solubility in DMSO/PBS .
Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for polymorphic forms?
- Methodological Answer : Cross-validate SCXRD data (e.g., space group P2₁/n vs. P2₁/c in ) with solid-state NMR or Raman spectroscopy. For metastable polymorphs, monitor thermal stability via differential scanning calorimetry (DSC). Computational Hirshfeld surface analysis can quantify intermolecular interactions (e.g., H-bond vs. π-π stacking contributions) .
Q. How do structural modifications (e.g., substituent effects) influence biological activity?
- Methodological Answer : Design analogs with varying substituents (e.g., trifluoromethyl for lipophilicity in ) and assess activity via dose-response assays (e.g., IC₅₀ in enzyme inhibition). Use QSAR models to correlate electronic (Hammett σ) or steric parameters (Taft Es) with potency. Structural insights from SCXRD (e.g., pyridyl-thiazole torsion angles in ) guide rational modifications .
Q. What experimental controls are essential for mechanistic studies of this compound’s reactivity?
- Methodological Answer : Include radical scavengers (e.g., TEMPO) to rule out free-radical pathways in oxidation reactions. For nucleophilic substitution, track isotopic labeling (e.g., ¹⁵N-KIE) to confirm mechanisms. Use inert atmospheres (N₂/Ar) to prevent side reactions with moisture-sensitive intermediates (e.g., α-bromoketones in ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
